molecular formula C28H48N4O18 B566711 GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr CAS No. 1304646-03-4

GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr

Cat. No.: B566711
CAS No.: 1304646-03-4
M. Wt: 728.702
InChI Key: HWIHOSGHOVCLLL-NQHHJXOOSA-N
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Description

GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr: is a complex carbohydrate structure, also known as a glycopeptide. It consists of N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc) residues linked to a threonine (Thr) amino acid. This compound is significant in the study of glycosylation, a process where sugars are attached to proteins or lipids, influencing their function and stability .

Mechanism of Action

Target of Action

The primary target of GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr is the B3GNTs . B3GNTs are responsible for linking N-acetylglucosamine (GlcNAc) with galactose using a β1,3 linkage to form a disaccharide structure . This compound plays a significant role in cell recognition and signal transduction processes .

Mode of Action

This compound interacts with its targets by participating in the synthesis of unique carbohydrate structures . It is involved in the glycosylation of alpha-dystroglycan (DAG1), acting coordinately with GTDC2/POMGnT2 to synthesize a GalNAc-beta3-GlcNAc-beta-terminus at the 4-position of protein O-mannose .

Biochemical Pathways

The compound affects the biosynthesis of the phosphorylated O-mannosyl trisaccharide (N-acetylgalactosamine-beta-3-N-acetylglucosamine-beta-4- (phosphate-6-)mannose), a carbohydrate structure present in alpha-dystroglycan . This structure is required for binding laminin G-like domain-containing extracellular proteins with high affinity .

Pharmacokinetics

It is known that the compound is a solid at 20°c and should be stored at temperatures below 0°c . This information suggests that the compound’s bioavailability may be influenced by temperature and other environmental conditions.

Result of Action

The result of the action of this compound is the formation of a unique carbohydrate structure that is crucial for cell recognition and signal transduction . This structure is also essential for the high-affinity binding of laminin G-like domain-containing extracellular proteins .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors such as temperature . For instance, the compound is a solid at 20°C and should be stored at temperatures below 0°C to maintain its stability . Therefore, the environment plays a crucial role in the compound’s action and stability.

Biochemical Analysis

Biochemical Properties

GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr is involved in important biochemical reactions within cells . It interacts with various enzymes, proteins, and other biomolecules.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr involves multiple steps of glycosylation reactions. Typically, the synthesis starts with the preparation of protected monosaccharide building blocks. These building blocks are then sequentially linked using glycosylation reactions, often catalyzed by glycosyltransferases or chemical catalysts. The reaction conditions usually involve controlled temperatures and pH levels to ensure the correct formation of glycosidic bonds .

Industrial Production Methods: Industrial production of such complex glycopeptides is challenging due to the specificity required in glycosylation reactions. Enzymatic synthesis using glycosyltransferases is a preferred method in industrial settings due to its high specificity and efficiency. Chemical synthesis methods are also employed but require extensive purification steps to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Chemistry: In chemistry, GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr is used as a model compound to study glycosylation reactions and the synthesis of complex carbohydrates .

Biology: In biological research, this compound is crucial for understanding cell recognition and signaling mechanisms. It is often used in studies related to cell adhesion, migration, and immune response .

Medicine: In medicine, this compound is explored for its potential in drug delivery systems and vaccine development. Its ability to target specific cells makes it a valuable tool in designing targeted therapies .

Industry: In the industrial sector, this compound is used in the production of glycoproteins and other glycosylated products. It is also employed in the development of biosensors and diagnostic tools .

Comparison with Similar Compounds

Uniqueness: GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr is unique due to its specific glycosylation pattern, which influences its binding properties and biological activity. The presence of both beta(1-3) and beta(1-6) linkages provides a distinct structural conformation that is crucial for its function in biological systems .

Biological Activity

GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr is a complex glycosylated compound involved in various biological processes, particularly in the context of glycoprotein synthesis and signaling pathways. This article delves into its biological activity, highlighting its structural properties, enzymatic interactions, and implications in health and disease.

Structural Overview

Molecular Composition :

  • Molecular Formula : C28H48N4O18
  • Molecular Weight : 728.702 g/mol
  • CAS Number : 1304646-03-4

This compound consists of a threonine residue linked to a branched oligosaccharide structure, which includes two N-acetylglucosamine (GlcNAc) units and one galactose (Gal) unit. The specific glycosidic linkages (beta(1-3) and beta(1-6)) are critical for its biological function.

1. Role in Glycoprotein Synthesis

This compound is integral to the synthesis of O-linked glycoproteins. These glycoproteins are essential for cell signaling, adhesion, and immune responses. The presence of GlcNAc residues is particularly important for the recognition and binding of lectins, which can influence cellular interactions.

2. Enzymatic Interactions

The compound serves as a substrate for various glycosyltransferases, including:

  • Core 2 GlcNAc-transferase (C2GnT) : This enzyme catalyzes the transfer of GlcNAc to GalNAc residues, facilitating the formation of complex O-glycan structures that are crucial for normal cellular functions and development .

The activity of C2GnT has been shown to be developmentally regulated, with implications in cancer biology where altered glycosylation patterns can affect tumor progression and metastasis .

Case Study 1: Glycosylation in Cancer

Research indicates that the expression levels of glycosyltransferases involved in synthesizing O-glycan cores are often disrupted in cancer cells. For instance, studies have shown that metastatic colon and prostate cancer cells exhibit reduced levels of core 3 glycans synthesized by C3GnT, leading to increased cell migration and invasion capabilities .

Case Study 2: Thyroid Carcinoma

In thyroid carcinoma, altered N-glycan profiles have been observed, with significant increases in complex-type glycans. These changes may correlate with the expression of specific glycosyltransferases that utilize substrates like this compound, highlighting its potential role as a biomarker for tumor differentiation .

Enzymatic Assays

Recent advancements have led to the development of sensitive assays to measure the activity of enzymes like C2GnT that utilize this compound as a substrate. These assays can detect low concentrations of products formed during glycosylation reactions, enhancing our understanding of glycan biosynthesis under physiological and pathological conditions .

Properties

IUPAC Name

(2S,3R)-3-[(2S,3S,4R,5R,6S)-3-acetamido-4-[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxyoxan-2-yl]oxy-2-aminobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H48N4O18/c1-8(15(29)25(43)44)46-28-18(32-11(4)37)24(50-27-17(31-10(3)36)23(42)20(39)13(6-34)48-27)21(40)14(49-28)7-45-26-16(30-9(2)35)22(41)19(38)12(5-33)47-26/h8,12-24,26-28,33-34,38-42H,5-7,29H2,1-4H3,(H,30,35)(H,31,36)(H,32,37)(H,43,44)/t8-,12+,13+,14+,15+,16+,17+,18+,19-,20-,21+,22-,23-,24-,26-,27+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIHOSGHOVCLLL-NQHHJXOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N)O[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)CO[C@H]2[C@H]([C@H]([C@@H]([C@@H](O2)CO)O)O)NC(=O)C)O)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)NC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H48N4O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693688
Record name (2S,3R)-3-[(2S,3S,4R,5R,6S)-3-acetamido-4-[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxyoxan-2-yl]oxy-2-aminobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

728.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1304646-03-4
Record name (2S,3R)-3-[(2S,3S,4R,5R,6S)-3-acetamido-4-[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxyoxan-2-yl]oxy-2-aminobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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